1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one
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Overview
Description
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is a fluorinated ketone with the molecular formula C6H7F5O. This compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one can be synthesized through several methods. One common approach involves the fluorination of 4-methyl-3-pentanone using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is employed in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into the potential therapeutic uses of fluorinated compounds often includes this compound.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its reactivity and stability, making it effective in various chemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Another fluorinated compound with similar properties.
4-Methyl-3-penten-2-one: A related ketone with different fluorination patterns.
Uniqueness
1,1,1,2,2-Pentafluoro-4-methyl-pentan-3-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity in various chemical reactions .
Properties
CAS No. |
357-28-8 |
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Molecular Formula |
C6H7F5O |
Molecular Weight |
190.11 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoro-4-methylpentan-3-one |
InChI |
InChI=1S/C6H7F5O/c1-3(2)4(12)5(7,8)6(9,10)11/h3H,1-2H3 |
InChI Key |
FCVMAXTWQAFQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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